molecular formula C16H16N2O2S B122927 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide CAS No. 78281-61-5

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Cat. No. B122927
Key on ui cas rn: 78281-61-5
M. Wt: 300.4 g/mol
InChI Key: FPRGALQPEHLMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04313949

Procedure details

To a cold (-70° C.) solution of 19.7 g (0.10 mole of 2-amino-benzophenone in 300 ml of methylene chloride, under nitrogen atmosphere, was added a solution of 11.5 g (0.10 mole) of 95% t-butylpochlorite in 30 ml of methylene chloride followed after 10 min by a solution of 10.5 g (0.1 mole) of methylthioacetamide in 300 ml of tetrahydrofuran. The temperature was maintained at or below -55° C. during these additions. After one additional hour at -60° C. the mixture was allowed to warm to room temperature and the precipitate was collected by filtration. The precipitate was slurried in 200 ml of methylene chloride and 11 g (0.11 mole) of triethylamine was added. The mixture was stirred for 5 min. The solution was washed two times with 100 ml of water and the organic phase dried over magnesium sulfate and concentrated under reduced pressure. The residue was washed with diethylether and dried to yield 13.0 g (43%) of a light yellow powder, m.p. 153°-155° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].CC[C:18](N)=[S:19].[CH2:21]([N:23](CC)CC)[CH3:22].[O:28]1CCCC1>C(Cl)Cl>[NH2:1][C:2]1[C:3]([C:4](=[O:5])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[CH:12][CH:13]=[CH:14][C:15]=1[CH:22]([S:19][CH3:18])[C:21]([NH2:23])=[O:28]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
CCC(=S)N
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at or below -55° C. during these additions
CUSTOM
Type
CUSTOM
Details
at -60° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
The solution was washed two times with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)C(C(=O)N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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